molecular formula C8H6Cl2N2O B13610816 1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde

1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13610816
M. Wt: 217.05 g/mol
InChI Key: BKVXSSVXXOTSQI-UHFFFAOYSA-N
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Description

1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is distinguished by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring, a cyclopropane ring, and an aldehyde group.

Preparation Methods

The synthesis of 1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde typically involves multiple steps:

    Starting Material: The synthesis often begins with commercially available 3,6-dichloropyridazine.

    Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the pyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H6Cl2N2O

Molecular Weight

217.05 g/mol

IUPAC Name

1-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H6Cl2N2O/c9-6-3-5(7(10)12-11-6)8(4-13)1-2-8/h3-4H,1-2H2

InChI Key

BKVXSSVXXOTSQI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

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